Benzyl (cyanomethyl)carbamate
Overview
Description
Synthesis Analysis
Enantioselective synthesis of benzyl (cyanomethyl)carbamate derivatives has been developed, utilizing iodolactamization as a key step for producing potent CCR2 antagonists. This approach enables the efficient creation of highly functionalized intermediates, essential for subsequent chemical transformations (Campbell et al., 2009).
Molecular Structure Analysis
The vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, alongside HOMO–LUMO, NBO, NLO, and MEP analysis conducted using DFT calculations, have provided comprehensive insights into the electronic and structural properties of Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate molecules. These studies compare experimental data with theoretical models to elucidate molecular geometries and vibrational spectra, aiding in understanding the molecule's electronic and nonlinear optical properties (Rao et al., 2016).
Chemical Reactions and Properties
The use of the cyanomethyl unit as a protecting group for phenols, primary and secondary amines, and carbamates showcases its utility in organic synthesis. The optimized conditions for the formation and hydrolysis of cyanomethyl-protected groups, especially in the presence of hydrogenolysis-sensitive groups like O- and N-benzyl, highlight its versatility and efficiency in synthetic chemistry (Benarab et al., 1993).
Physical Properties Analysis
The molecular modeling and synthesis of ethyl benzyl carbamates, including those with possible ixodicide activity, illustrate the significance of computational chemistry in predicting and analyzing the physical properties of benzyl (cyanomethyl)carbamate derivatives. These studies involve the optimization of new structures and provide a foundation for the synthesis of compounds with specific biological activities (Hugo et al., 2019).
Scientific Research Applications
Cyanomethyl Unit as a Protecting Group
Benzyl (cyanomethyl)carbamate finds application in the realm of organic chemistry as a protecting group. Abdelhakim Benarab et al. (1993) explored its use for protecting phenols, primary and secondary amines, and carbamates. They optimized conditions for the formation and hydrolysis of cyanomethyl in the presence of other hydrogenolysis-sensitive groups such as O- and N- benzyl groups (Benarab et al., 1993).
Catalytic Applications in Organic Reactions
In a study by Zhibin Zhang et al. (2006), benzyl (cyanomethyl)carbamate was used in Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This reaction was effective for the formation of various derivatives, demonstrating the compound's role in catalytic processes (Zhang et al., 2006).
Stereochemical Control in Organic Synthesis
Michael R Harris et al. (2013) reported on stereospecific coupling of benzylic carbamates, including benzyl (cyanomethyl)carbamate, with arylboronic esters. The study highlighted the control of stereochemistry in such reactions, which is crucial in synthesizing enantiomerically pure compounds (Harris et al., 2013).
Crystal Growth and Characterization
Research by S. Solanki et al. (2015) focused on the growth and characterization of organic single crystal benzyl carbamate. They assessed cell parameters, morphologies, and crystalline perfection, which are important for materials science applications (Solanki et al., 2015).
Synthesis of Novel Compounds
Tun-Cheng Chien et al. (2004) synthesized 1-substituted 2-amino-3-cyanopyrroles, using 1-benzyl-3-cyanopyrrole-2-carbonyl azide as a precursor. This research indicates the compound's utility in developing new synthetic routes and precursors (Chien et al., 2004).
Safety And Hazards
Benzyl (cyanomethyl)carbamate should be handled with care to avoid dust formation and inhalation of vapors. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental release, it should be swept up and kept in suitable, closed containers for disposal .
Future Directions
properties
IUPAC Name |
benzyl N-(cyanomethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUXKEFDAGQPQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288213 | |
Record name | Benzyl Cyanomethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (cyanomethyl)carbamate | |
CAS RN |
3589-41-1 | |
Record name | 3589-41-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl Cyanomethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Benzyloxycarbonyl)-2-aminoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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